molecular formula C18H23NO B1437320 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline CAS No. 1040684-23-8

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline

Cat. No. B1437320
M. Wt: 269.4 g/mol
InChI Key: HMTYPKGHHPEPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline (EMNMEA) is an aromatic compound that is widely used in scientific research. It is an important intermediate of many synthetic pathways, and is also used as a starting material in the synthesis of drugs, pesticides, and other chemicals. EMNMEA has a wide variety of applications, ranging from the production of pharmaceuticals to the synthesis of agrochemicals. In

Scientific Research Applications

Spectroscopic Analysis and Theoretical Investigations

Spectroscopic techniques, such as FT–IR and UV–Vis, alongside theoretical methods like HF and DFT, have been applied to study the structural, vibrational, and electronic properties of compounds similar to "2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline." These studies not only elucidate the molecular geometry and electronic spectra but also explore the solvent effects, molecular orbitals, and thermodynamic properties of such compounds, providing a foundational understanding for further applications in material science and chemistry (Ceylan et al., 2016).

Synthetic Chemistry and Catalyst Development

Material Science and NLO Properties

In material science, the study of related compounds has focused on their nonlinear optical (NLO) properties and intramolecular charge transfer mechanisms. These investigations are crucial for developing new materials for photonic applications, where the understanding of hyperpolarizability and charge transfer can lead to the creation of efficient NLO chromophores. The computational methodologies employed in these studies serve as a model for predicting and enhancing the NLO properties of similar compounds, underlining their potential in modern technological applications (Raaghul et al., 2022).

properties

IUPAC Name

2-ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-16-7-5-6-15(3)18(16)19-12-13-20-17-10-8-14(2)9-11-17/h5-11,19H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTYPKGHHPEPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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